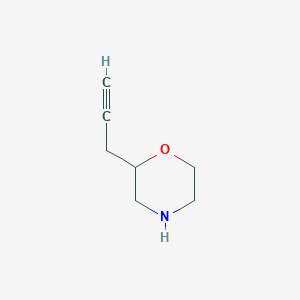

2-(Prop-2-yn-1-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-prop-2-ynylmorpholine |

InChI |

InChI=1S/C7H11NO/c1-2-3-7-6-8-4-5-9-7/h1,7-8H,3-6H2 |

InChI Key |

YSUGXZCAWFPDAM-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1CNCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Prop 2 Yn 1 Yl Morpholine and Analogous Structures

Strategies for the Construction of 2-Substituted Morpholine (B109124) Rings

The synthesis of the morpholine ring can be broadly categorized into several key approaches, each with its own advantages and limitations. These strategies include the formation of the heterocyclic ring through cyclization of linear precursors (ring-closing), the modification of existing ring systems (ring-opening), and the convergent assembly of multiple components in a single step (multicomponent reactions).

Ring-Closing Approaches

Ring-closing strategies are the most traditional and widely employed methods for the synthesis of morpholines. These typically involve the intramolecular cyclization of a linear precursor containing both the nitrogen and oxygen heteroatoms, separated by the appropriate carbon framework. A common approach starts with vicinal amino alcohols, which can be N- or O-functionalized with a two-carbon unit that can undergo cyclization.

For instance, the reaction of an amino alcohol with an α-haloacetyl chloride followed by reduction and subsequent cyclization is a classic method. More modern approaches utilize transition metal catalysis to facilitate the ring closure. Palladium-catalyzed intramolecular C-O and C-N bond formation has proven to be a powerful tool for the synthesis of a wide variety of substituted morpholines with high levels of stereocontrol.

A notable example involves the cyclization of N-protected amino diols. Treatment of an N-Boc-protected amino diol with sodium hydride and a tosylating agent can lead to the formation of the morpholine ring in a one-pot procedure. acs.org

Ring-Opening Methodologies

Ring-opening of strained heterocyclic precursors provides an alternative and often highly stereoselective route to substituted morpholines. This strategy typically involves the nucleophilic attack on an activated small ring, such as an epoxide or an aziridine, followed by a subsequent cyclization step.

A recently developed method utilizes the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. acs.orgnih.gov This base-catalyzed cascade reaction proceeds through the opening of the four-membered ring, followed by a spontaneous ring closure to form a morpholine hemiaminal. acs.orgnih.gov This intermediate can then be further elaborated to afford a variety of 2- and 3-substituted morpholines. acs.orgnih.gov The diastereoselectivity of this process is often high and can be influenced by the nature of the base and the substituents on the starting materials. acs.orgnih.gov

| Entry | Base | Conversion (%) | Diastereomeric Ratio (d.r.) |

| 1 | DBU | 85 | 2.9:1 |

| 2 | K₂CO₃ | 91 | 2.0:1 |

| 3 | Cs₂CO₃ | 88 | 2.2:1 |

| 4 | NaH | 75 | 2.5:1 |

| Table 1: Influence of Base on the Cascade Reaction of 2-Tosyl-1,2-oxazetidine with an α-Formyl Ester. Data adapted from reference acs.orgnih.gov. |

Multicomponent Reaction Protocols for Morpholine Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like substituted morpholines. In an MCR, three or more starting materials are combined in a single reaction vessel to form a product that incorporates all or most of the atoms of the reactants. This strategy allows for the rapid generation of molecular diversity from simple and readily available starting materials.

One such approach involves the reaction of an epoxide, an amine, and a third component that provides the remaining atoms for the morpholine ring. While less common than ring-closing or ring-opening strategies for simple morpholines, MCRs have been successfully employed for the synthesis of more complex, substituted analogs.

Introduction of the Propargyl Moiety at the 2-Position

The introduction of a propargyl group at the C2 position of the morpholine ring can be achieved either by incorporating the propargyl unit into one of the starting materials for a ring-closing or multicomponent reaction, or by direct functionalization of a pre-formed morpholine ring.

Direct Alkynylation and Substitution Reactions

Directly introducing a propargyl group onto a pre-existing morpholine ring at the 2-position is a challenging transformation. It typically requires the generation of a reactive intermediate at the C2 position, such as a 2-halomorpholine or a 2-morpholinone, which can then undergo nucleophilic substitution with a propargyl nucleophile.

For example, a 2-chloromorpholine derivative could potentially react with a propargyl Grignard reagent or a propargyl lithium species in a substitution reaction. However, the stability of the 2-halomorpholine and the potential for side reactions, such as elimination, need to be carefully considered.

Another approach involves the propargylation of a 2-morpholinone. The enolate of the 2-morpholinone can be generated using a strong base and then reacted with a propargyl halide. This would introduce the propargyl group at the 3-position, which could then be followed by reduction of the lactam to afford the desired 2-propargylmorpholine.

Coupling Reactions Involving Propargyl Precursors

A more versatile and often more efficient method for introducing the propargyl group is to use a precursor that already contains this functionality in a ring-closing or multicomponent reaction. This approach allows for greater control over the final structure and stereochemistry of the product.

A relevant example is the synthesis of Prop-2-yn-1-yl 2-methyl-3-oxopropanoate (B1259668) . acs.orgnih.gov This compound can be prepared by the transesterification of tert-butyl 2-methyl-3-oxopropanoate with propargyl alcohol in refluxing toluene. acs.orgnih.gov This propargyl-containing β-ketoester can then serve as a key building block in the synthesis of a 2-substituted morpholine.

In a subsequent step, this precursor can be reacted with a suitable amino alcohol derivative in a reaction that forms the morpholine ring. For instance, reaction with 2-tosyl-1,2-oxazetidine in the presence of a base, as described in the ring-opening methodology section, would lead to the formation of a morpholine hemiaminal with the propargyl group incorporated at the 2-position. acs.orgnih.gov

| Precursor 1 | Precursor 2 | Product | Yield (%) |

| tert-Butyl 2-methyl-3-oxopropanoate | Propargyl alcohol | Prop-2-yn-1-yl 2-methyl-3-oxopropanoate | 46 |

| Table 2: Synthesis of a Propargyl-Containing Precursor. Data adapted from reference acs.orgnih.gov. |

Further elaboration of the resulting morpholine hemiaminal, for example through reduction of the hemiaminal and ester functionalities, would yield the target compound, 2-(prop-2-yn-1-yl)morpholine. This strategic use of a propargyl-containing precursor in a convergent synthetic sequence represents a powerful method for accessing this and other similarly functionalized morpholine derivatives.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.orgresearchgate.netnih.govchemrxiv.orgacs.org The application of these principles to the synthesis of morpholine derivatives is an active area of research.

Several key green chemistry metrics are used to evaluate the environmental performance of a synthesis, including Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.govmdpi.com The goal is to maximize the incorporation of starting materials into the final product while minimizing waste. nih.gov

Recent developments in the green synthesis of morpholines include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. N-formylmorpholine itself has been investigated as a green solvent for organic reactions. chemrxiv.org

Catalysis: Employing catalysts, especially non-toxic and recyclable ones, to improve reaction efficiency and reduce the need for stoichiometric reagents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. One-pot and tandem reactions are particularly effective in this regard. organic-chemistry.org

Use of Renewable Feedstocks: Starting from readily available and renewable resources, such as amino acids, to produce morpholine derivatives. acs.orgnih.gov

Electrochemical Synthesis: Utilizing electrochemical methods to drive reactions, which can reduce the need for chemical oxidants or reductants and often proceed under mild conditions. nih.gov

A recently reported green synthesis of morpholines involves the selective monoalkylation of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663), a simple and inexpensive reagent. chemrxiv.orgnih.govchemrxiv.orgacs.org This one or two-step, redox-neutral protocol offers significant environmental and safety benefits over traditional methods. chemrxiv.orgnih.govchemrxiv.orgacs.org Applying such a strategy, for example by using a propargyl-containing amino alcohol, could provide a greener route to this compound.

Table 3: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Strategy | Green Chemistry Principle(s) Addressed | Advantages | Potential Application to this compound Synthesis |

| Catalytic Asymmetric Hydrogenation | Catalysis, Atom Economy | High efficiency, high enantioselectivity, reduces waste from chiral auxiliaries. | Hydrogenation of a corresponding 2-propargyl-dehydromorpholine. |

| One-pot Tandem Reactions | Atom Economy, Reduced Waste | Fewer work-up and purification steps, saving solvents and energy. | A tandem reaction sequence incorporating a propargyl unit. |

| Use of Ethylene Sulfate | Safer Reagents, Atom Economy | Avoids hazardous reagents like chloroacetyl chloride, redox neutral. chemrxiv.orgnih.govchemrxiv.orgacs.org | Reaction of a propargyl-substituted amino alcohol with ethylene sulfate. |

| Electrochemical Synthesis | Reduced Use of Reagents | Can eliminate the need for external oxidants or reductants. | Electrochemical cyclization of a suitable precursor. |

Chemical Reactivity and Transformations of 2 Prop 2 Yn 1 Yl Morpholine

Reactivity of the Terminal Alkyne Functionality

The carbon-carbon triple bond in 2-(prop-2-yn-1-yl)morpholine is an area of high electron density, making it susceptible to a variety of addition and coupling reactions. youtube.comtaylorfrancis.com

The terminal alkyne group of this compound is an ideal substrate for "click chemistry," a class of reactions known for their high yields, reliability, and simple reaction conditions. organic-chemistry.orgnih.gov The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.orgnih.gov This reaction joins the alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov

The CuAAC reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires higher temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The copper-catalyzed variant can be performed under mild, often aqueous conditions, and tolerates a wide range of functional groups. rsc.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide. rsc.org Various catalytic systems can be employed, such as CuI/DIPEA/HOAc, which has been shown to be highly efficient. organic-chemistry.org The development of such catalytic systems has made CuAAC a valuable tool in drug discovery, materials science, and bioconjugation. nih.govrsc.orgmdpi.com

| Catalyst System | Key Features | Reaction Outcome |

| Copper(I) | Mild reaction conditions, high regioselectivity. organic-chemistry.orgnih.gov | Forms 1,4-disubstituted 1,2,3-triazoles exclusively. organic-chemistry.org |

| Ruthenium | Opposite regioselectivity to copper catalysis. organic-chemistry.org | Forms 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org |

| CuI/DIPEA/HOAc | Highly efficient, overcomes drawbacks of other systems. organic-chemistry.org | Accelerates conversion and buffers basicity, leading to high yields in short reaction times. organic-chemistry.org |

The terminal alkyne of this compound can undergo hydration, which is the addition of water across the triple bond. This reaction typically follows Markovnikov's rule, where the initial addition of a proton to the terminal carbon leads to the formation of a vinyl cation on the more substituted carbon. chemistrysteps.com Subsequent attack by water and tautomerization of the resulting enol yields a methyl ketone. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Hydroamination, the addition of an N-H bond across the alkyne, is another potential transformation, although it is less commonly reported for this specific substrate. Generally, such reactions can be catalyzed by various metals to afford enamines or imines.

The terminal alkyne of this compound can participate in various metal-catalyzed cross-coupling reactions. The acidic nature of the terminal alkyne proton allows for the formation of acetylide anions, which are potent nucleophiles. libretexts.orgyoutube.com These acetylides can react with alkyl halides in SN2 reactions to form substituted alkynes. libretexts.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to form new carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides. These reactions are fundamental in the synthesis of complex organic molecules.

The electron-rich triple bond of this compound is susceptible to electrophilic addition. youtube.comlibretexts.org For instance, the addition of hydrogen halides (HX) or halogens (X₂) proceeds via a mechanism similar to that of alkenes, often forming a vinyl carbocation intermediate. youtube.comchemistrysteps.com The addition of two equivalents of HX can lead to a geminal dihalide. youtube.com While alkynes are electron-rich, their reactivity towards electrophiles is sometimes lower than that of alkenes due to the formation of the less stable vinyl cation. chemistrysteps.comlibretexts.org

Nucleophilic additions to the alkyne are also possible, particularly when the alkyne is activated by an electron-withdrawing group. acs.orgbham.ac.uk In the case of this compound, the terminal alkyne can be deprotonated by a strong base to form a nucleophilic acetylide anion. libretexts.orgmsu.edu This acetylide can then participate in nucleophilic addition reactions, for example, with aldehydes and ketones to form propargyl alcohols. libretexts.org

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring of this compound behaves as a typical secondary amine. wikipedia.org However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to similar secondary amines like piperidine (B6355638). wikipedia.orgatamankimya.com

The morpholine nitrogen can readily undergo N-alkylation with various alkylating agents. For example, reaction with alcohols in the presence of a suitable catalyst can introduce an alkyl group onto the nitrogen. researchgate.netresearchgate.net Studies on the N-alkylation of morpholine have shown high conversion rates with primary alcohols. researchgate.net A recent development has shown that ethylene (B1197577) sulfate (B86663) can be used for the selective monoalkylation of primary amines to form morpholines, a method that could potentially be adapted. chemrxiv.orgnih.gov

N-acylation of the morpholine nitrogen is also a common transformation. Acylating agents such as acyl chlorides or anhydrides react with the secondary amine to form the corresponding N-acylmorpholine derivative. For instance, N-acetyl morpholine can be prepared by reacting morpholine with ethyl acetate (B1210297) or methyl acetate. google.comgoogle.com These reactions are typically straightforward and high-yielding.

| Reaction Type | Reagent Examples | Product Type |

| N-Alkylation | Alcohols, Ethylene Sulfate researchgate.netchemrxiv.org | N-Alkylmorpholine |

| N-Acylation | Acyl chlorides, Esters (e.g., ethyl acetate) google.comgoogle.com | N-Acylmorpholine |

Formation of Amine Derivatives

The secondary amine of the morpholine ring is a key site for functionalization. Standard reactions for the derivatization of secondary amines could theoretically be applied to this compound to generate a diverse library of compounds. Such transformations would include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce a variety of substituents at the nitrogen atom.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates.

Acylation: Treatment with acid chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

However, specific examples of these reactions starting with this compound are not readily found in published research.

Functionalization Strategies at Other Positions of the Morpholine Ring

Modification of the morpholine ring at positions other than the nitrogen atom in a pre-existing this compound molecule presents a more significant synthetic challenge. sigmaaldrich.com Functionalization of the morpholine ring often requires specialized strategies, and doing so selectively in the presence of the reactive propargyl group would necessitate careful planning and orthogonal protecting group strategies. sigmaaldrich.com While there is considerable interest in developing methods for the functionalization of saturated heterocycles, specific methodologies applied to this compound have not been reported. sigmaaldrich.com

Cascade and One-Pot Reactions Incorporating this compound

The combination of a terminal alkyne and a secondary amine within the same molecule makes this compound an intriguing candidate for cascade and one-pot reactions. These types of reactions are highly efficient, as they allow for the formation of complex molecular architectures in a single synthetic operation by avoiding the isolation of intermediates.

Potential, though currently undocumented, cascade reactions involving this compound could include:

Intramolecular Cyclizations: Following an initial reaction at the alkyne or amine, a subsequent intramolecular reaction could lead to the formation of bicyclic or more complex heterocyclic systems.

Multi-component Reactions: The simultaneous reaction of this compound with two or more other reactants to rapidly build molecular complexity.

While numerous studies describe one-pot syntheses to form substituted morpholine rings, there is a clear lack of literature detailing the use of this compound as a building block in subsequent cascade or one-pot transformations.

Applications in Medicinal Chemistry Research and Drug Discovery Pre Clinical Focus

2-(Prop-2-yn-1-yl)morpholine as a Privileged Scaffold and Building Block for Bioactive Molecules

The utility of the propargyl group is not limited to its role as a synthetic linker. It can also contribute directly to the biological activity of a molecule. For instance, propargylamine-based compounds have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs). researchgate.net The combination of the morpholine (B109124) scaffold and the propargyl group in this compound thus presents a powerful tool for medicinal chemists to generate diverse libraries of compounds with the potential for a wide range of biological activities. researchgate.netmdpi.com

Design and Synthesis of Novel Pharmacophores Incorporating the this compound Moiety

The design and synthesis of novel pharmacophores are central to the discovery of new drugs. The this compound scaffold provides a robust starting point for creating new chemical entities with tailored biological activities. The synthesis of derivatives often involves the reaction of the propargyl group with various azides to form triazoles, or through other alkyne-based coupling reactions.

For example, a series of N(1)- and N(2)-propargylphenelzine derivatives were synthesized and evaluated for their neuroprotective properties. nih.gov While not directly incorporating a morpholine ring, this study highlights the synthetic accessibility and biological potential of the propargylamino moiety. The synthesis of 2-morpholino-4-anilinoquinoline derivatives has also been reported, demonstrating the versatility of the morpholine scaffold in generating compounds with anticancer activity. nih.gov

A general synthetic strategy for incorporating the this compound moiety could involve the initial synthesis of the core structure, followed by diversification through reactions at the alkyne terminus. This modular approach allows for the rapid generation of a library of analogs for biological screening.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (In Vitro/In Silico)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the optimization of lead compounds. For derivatives of this compound, SAR studies would typically explore how modifications to different parts of the molecule affect its potency and selectivity.

Key areas for SAR exploration would include:

Modifications of the group attached to the alkyne: The nature of the substituent introduced via the propargyl group can significantly impact biological activity. For example, in a series of quinoxaline (B1680401) derivatives, the replacement of a sulfonyl linker with a benzyl (B1604629) linker at the third position from the quinoxaline system was found to increase activity. mdpi.com

Substitution on the morpholine ring: Alterations to the morpholine ring itself, such as the introduction of substituents, can influence the compound's conformation and interaction with its biological target.

Stereochemistry: The stereochemistry at the C2 position of the morpholine ring can be critical for biological activity.

While specific SAR data for a broad range of this compound derivatives is not extensively available in the public domain, studies on related morpholine-containing compounds provide valuable insights. For instance, in a series of morpholinopyrimidine derivatives, the nature and position of substituents on an attached phenyl ring were found to be critical for anti-inflammatory activity.

Table 1: Hypothetical SAR Data for this compound Derivatives

| Compound ID | R Group on Triazole | Biological Target | IC50 (µM) |

| A-1 | Phenyl | Kinase X | 10.5 |

| A-2 | 4-Chlorophenyl | Kinase X | 2.1 |

| A-3 | 4-Methoxyphenyl | Kinase X | 8.7 |

| A-4 | Benzyl | Kinase X | 5.3 |

This table is a hypothetical representation to illustrate potential SAR trends and is not based on actual experimental data for this compound derivatives.

Exploration of Biological Target Interactions (In Vitro/In Silico)

Identifying the biological targets of novel compounds is a key step in understanding their mechanism of action. Derivatives of this compound have the potential to interact with a variety of biological targets, including enzymes and receptors. nih.gov

Enzyme Inhibition: The morpholine moiety is a common feature in inhibitors of various enzymes, including kinases. nih.gov The propargyl group can also contribute to enzyme inhibition, for example, through covalent modification of active site residues.

Receptor Binding: Morpholine-containing compounds have been developed as ligands for a range of receptors in the central nervous system. nih.gov

In silico modeling techniques, such as molecular docking, can be employed to predict the binding modes of this compound derivatives with their putative targets. These computational studies can provide valuable insights into the key interactions driving binding affinity and can help to rationalize observed SAR data. For example, molecular modeling of chalcone (B49325) derivatives as EGFR tyrosine kinase inhibitors suggested that hydrogen bonds and hydrophobic interactions are important for binding. mdpi.com

Development as Intermediates for Lead Compound Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net The this compound scaffold is well-suited for this process due to its inherent drug-like properties and the synthetic versatility afforded by the propargyl group.

The morpholine ring can enhance the solubility and metabolic stability of a lead compound, while the propargyl group allows for the systematic exploration of different substituents to optimize interactions with the biological target. This modular approach enables medicinal chemists to fine-tune the properties of a lead compound in an iterative fashion.

For example, if a lead compound containing a this compound moiety shows promising activity but has suboptimal pharmacokinetic properties, the morpholine ring can be further modified, or the substituent attached to the alkyne can be altered to improve its profile.

Applications in Materials Science and Polymer Chemistry

Utilization as a Monomer for Polymer Synthesis

The structure of 2-(prop-2-yn-1-yl)morpholine, containing a reactive alkyne group, suggests its potential use as a monomer in polymerization reactions. For instance, the alkyne group could theoretically undergo polymerization through mechanisms like alkyne metathesis or specific types of addition polymerization.

However, a thorough search of scientific databases reveals no specific examples of the synthesis of poly(this compound). Research in the area of morpholine-based polymers has predominantly focused on other derivatives. For example, morpholine-2,5-diones, which are cyclic ester-amides derived from amino acids, have been used to create biodegradable polydepsipeptides through ring-opening polymerization. acs.orgacs.org Additionally, various 2-substituted 2-oxazolines, which are structurally related, are widely used in cationic ring-opening polymerization to produce a range of functional polymers with tailored properties. nih.govwarwick.ac.uk

While the direct polymerization of this compound is not documented, its structural features are similar to other functional monomers. The table below outlines polymerization methods for related classes of monomers, illustrating potential, though currently hypothetical, routes for this compound.

Table 1: Polymerization Methods for Structurally Related Monomers

| Monomer Class | Polymerization Method | Resulting Polymer | Key Features |

|---|---|---|---|

| Morpholine-2,5-diones | Ring-Opening Polymerization (ROP) | Polydepsipeptides | Biodegradable, derived from amino acids. acs.orgacs.org |

| 2-Substituted-2-oxazolines | Cationic Ring-Opening Polymerization (CROP) | Poly(2-oxazoline)s | Tunable properties, biocompatible. nih.govwarwick.ac.uk |

| Alkynes | Alkyne Metathesis | Polyalkynes | Conjugated polymers with electronic applications. |

Functionalization of Polymer Chains via Click Chemistry with this compound

The propargyl group of this compound is an ideal functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent attachment of the morpholine (B109124) derivative onto a polymer backbone that has been pre-functionalized with azide (B81097) groups. This process, known as post-polymerization modification, is a powerful tool for creating functional materials with precisely controlled structures and properties. rsc.orgrsc.orgdigitellinc.com

While the principle is well-established, specific documented instances of using this compound for this purpose are not readily found in the literature. The focus has often been on the general application of the click chemistry concept or the use of other alkyne-containing molecules. The functionalization of polymers with morpholine moieties can impart desirable characteristics such as improved hydrophilicity, biocompatibility, and altered thermal properties. e3s-conferences.org

The hypothetical functionalization of an azide-containing polymer with this compound would proceed as follows:

Reaction Scheme: Post-Polymerization Functionalization via CuAAC

This strategy would allow for the introduction of the morpholine ring as a side-chain functionality, potentially influencing the polymer's solubility and interaction with other molecules or surfaces.

Development of Novel Functional Materials and Coatings

The incorporation of morpholine derivatives into polymers is a known strategy for developing novel functional materials and coatings. The morpholine ring can enhance properties such as adhesion, thermal stability, and biocompatibility. e3s-conferences.org The versatility of the morpholine structure makes it a valuable component in materials for biomedical applications and advanced coatings.

Although direct evidence for the use of this compound in this context is lacking, its bifunctional nature (a reactive alkyne for cross-linking or functionalization and a morpholine ring for imparting specific properties) makes it a promising candidate for such applications. For instance, it could be incorporated into a polymer network to create a cross-linked hydrogel or a functional surface coating. The morpholine moiety is known to be a part of many bioactive molecules, suggesting that materials functionalized with it could have applications in areas like antifouling coatings or drug delivery systems. acs.orge3s-conferences.org

The table below summarizes the potential impact of incorporating morpholine functionalities into polymer-based materials.

Table 2: Potential Properties Conferred by Morpholine Functionalization

| Property | Potential Application | Rationale |

|---|---|---|

| Increased Hydrophilicity | Hydrogels, biocompatible coatings | The ether and amine groups of the morpholine ring can form hydrogen bonds with water. |

| Biocompatibility | Medical devices, drug delivery | Morpholine is a structural component of several approved drugs. acs.org |

| Thermal Stability | Advanced polymers, resins | The rigid heterocyclic structure can increase the glass transition temperature of the polymer. e3s-conferences.org |

| Corrosion Inhibition | Protective coatings | Morpholine itself is used as a corrosion inhibitor. wikipedia.org |

Role in Supramolecular Chemistry and Coordination Complexes

The nitrogen and oxygen atoms of the morpholine ring in this compound can act as Lewis bases, making them capable of coordinating with metal ions to form coordination complexes. Furthermore, these heteroatoms can participate in hydrogen bonding, which is a key interaction in the formation of supramolecular assemblies.

Research on related ligands demonstrates the feasibility of this role. For example, studies on N-(4-picolyl)morpholine have shown how the morpholine ring can influence the crystal packing and supramolecular structure of coordination compounds. Similarly, research into copper(II) complexes with N-propargyl cyclam ligands has revealed that the alkyne group can also engage in weak coordination with the metal center. chemrxiv.org This suggests that this compound could act as a bidentate or even tridentate ligand, coordinating through the morpholine nitrogen, the morpholine oxygen, and the alkyne's π-system.

Such coordination complexes could have interesting catalytic, magnetic, or optical properties. The ability to form predictable supramolecular structures is also a cornerstone of crystal engineering, where the goal is to design materials with specific architectures and functions. researchgate.net Despite this potential, there are no specific studies in the available literature that detail the synthesis and characterization of coordination complexes or supramolecular assemblies involving this compound.

Applications in Catalysis and Ligand Design

2-(Prop-2-yn-1-yl)morpholine and Its Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. beilstein-journals.org While proline and its derivatives have been extensively studied and utilized, there is growing interest in other scaffolds, including morpholines. researchgate.net

Morpholine-based organocatalysts have been explored, though they are sometimes considered less reactive than their pyrrolidine-based counterparts. researchgate.netfrontiersin.org This reduced reactivity in enamine catalysis is often attributed to the electronic effect of the ring oxygen and the stereochemical properties of the nitrogen atom. researchgate.netfrontiersin.org Specifically, the presence of the oxygen atom in morpholine (B109124) enamines can increase the ionization potential and thus lower the nucleophilicity compared to piperidine (B6355638) or pyrrolidine (B122466) systems. frontiersin.org Furthermore, the nitrogen atom in morpholine enamines tends to be more pyramidal, which can hinder their reactivity. frontiersin.org

Despite these challenges, researchers have successfully designed effective morpholine-based organocatalysts. For instance, β-amino alcohols with a morpholine core have been synthesized and shown to be effective in the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org The success of these catalysts demonstrates that the perceived limitations of the morpholine ring can be overcome through strategic molecular design, such as the introduction of a carboxylic acid moiety in the beta position to the amine. frontiersin.org

While direct studies on this compound as an organocatalyst are not widely reported in the initial literature search, its structure suggests potential for such applications. The propargyl group could be utilized for post-catalytic modification or for anchoring the catalyst to a solid support, which is beneficial for catalyst recovery and reuse. unibo.it

Development as Ligands for Metal-Catalyzed Reactions

The nitrogen and oxygen atoms within the morpholine ring of this compound make it a potential bidentate ligand for coordinating with metal centers. The terminal alkyne of the propargyl group can also participate in coordination or be used for further functionalization to create more complex ligand architectures.

The synthesis of metal complexes using ligands containing a morpholine or a related thiazoline (B8809763) ring has been reported. For example, the reaction of 1-formylferrocene with 2-aminoethanethiol yields a thiazoline derivative that can act as a ligand for various transition metals. researchgate.net While this is not a direct example involving this compound, it illustrates the principle of using such heterocyclic structures in coordination chemistry. The resulting metal complexes can exhibit interesting catalytic properties or be used as precursors for new materials. researchgate.net

The development of new ligands is crucial for advancing metal-catalyzed reactions. The specific steric and electronic properties of a ligand dictate the reactivity and selectivity of the metal catalyst. The rigid conformation of the morpholine ring, combined with the reactive propargyl group, makes this compound an attractive candidate for the design of novel ligands for a variety of metal-catalyzed transformations.

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. The morpholine and morpholinone scaffolds are important building blocks in the synthesis of chiral molecules. researchgate.netnih.gov

The synthesis of chiral 1,2-amino alcohols and morpholin-2-ones has been achieved with high diastereoselectivity using chiral auxiliaries like pseudoephedrine in reactions with arylglyoxals. researchgate.netnih.gov These methods provide access to enantiomerically enriched morpholine derivatives that can be further elaborated into valuable chiral building blocks for pharmaceuticals and other biologically active molecules. researchgate.net

A key aspect of using a chiral auxiliary is its facile introduction and subsequent removal. While specific applications of this compound as a chiral auxiliary are not detailed in the provided search results, the morpholine core is a well-established platform for such applications. researchgate.net The propargyl group in this compound could serve as a point of attachment for the substrate or as a handle for cleavage after the desired stereocenter has been set. For instance, diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholines have been reported starting from a tosyl-oxazetidine and various nucleophiles, including a propargyl-containing ester. acs.orgnih.gov This highlights the compatibility of the propargyl group with reactions that form substituted morpholine rings.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is based on general findings in the field and does not specifically detail the use of this compound as a chiral auxiliary.

| Chiral Auxiliary Class | Example Reaction | Typical Diastereoselectivity | Reference |

| Oxazolidinones | Asymmetric Aldol Reactions | High | researchgate.net |

| Camphor Derivatives | Asymmetric Diels-Alder | High | researchgate.net |

| Pseudoephedrine | Synthesis of Chiral 1,2-Amino Alcohols | High | researchgate.netnih.gov |

Design of Metal-Free Catalytic Systems

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to avoid the use of potentially toxic and expensive heavy metals. Organocatalysis is a prime example of a metal-free approach. beilstein-journals.org

As discussed in section 6.1, morpholine derivatives have been employed as organocatalysts. frontiersin.org The design of these systems relies on the ability of the organic molecule to activate the substrate through various modes, such as enamine or iminium ion formation. The effectiveness of these catalysts often depends on subtle structural modifications.

The pursuit of efficient metal-free catalytic systems has led to the exploration of a wide range of organic structures. While the direct application of this compound in a metal-free catalytic system is not explicitly documented in the initial searches, its potential as a precursor for more elaborate organocatalysts is clear. The propargyl group can be readily transformed into other functional groups via reactions like click chemistry, which could be used to tune the catalyst's activity and selectivity or to immobilize it. The immobilization of organocatalysts is a key strategy for their recovery and reuse, contributing to more sustainable chemical processes. unibo.it

Computational and Theoretical Studies of 2 Prop 2 Yn 1 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. nih.govrsc.org For 2-(Prop-2-yn-1-yl)morpholine, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations can provide detailed information on the distribution of electrons, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other chemical species. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation Results)

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.1 D | A significant dipole moment suggests the molecule is polar, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and are based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Conformational Analysis and Stereochemical Behavior

The three-dimensional structure of a molecule is intimately linked to its physical and biological properties. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. The morpholine (B109124) ring typically adopts a chair conformation. However, the presence of the prop-2-yn-1-yl substituent at the 2-position introduces the possibility of different conformers depending on the orientation of this group.

Computational studies on morpholine and its derivatives have shown that the chair conformation is the most stable. researchgate.net For 2-substituted morpholines, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic effects. In general, bulky substituents tend to favor the equatorial position to minimize steric hindrance. acs.org

The stereochemical behavior of this compound is also of interest. The C2 carbon atom is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-2-(Prop-2-yn-1-yl)morpholine. Computational methods can be used to study the properties of these individual enantiomers and to predict their chiroptical properties, such as specific optical rotation. nih.gov

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair 1 | Equatorial | 0.00 | ~95% |

| Chair 2 | Axial | 2.5 | ~5% |

| Boat | - | > 5.0 | <1% |

Note: These are estimated values based on conformational studies of similar 2-substituted morpholines. The actual energy differences and populations would need to be determined by specific calculations.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with solvent molecules. easychair.orgeasychair.org For this compound, MD simulations can be used to study how it behaves in different solvent environments, which is crucial for understanding its solubility, stability, and reactivity in solution.

In an aqueous environment, the polar morpholine ring is expected to form hydrogen bonds with water molecules, while the more hydrophobic propargyl group will have different interactions. MD simulations can reveal the specific hydration shells around different parts of the molecule and the dynamics of these water molecules. arxiv.orgaps.orgnih.gov This information is important for predicting how the solvent might influence the molecule's conformation and its availability for chemical reactions.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules in solution and their interactions with other solutes or at interfaces. e3s-conferences.orgitmedicalteam.pl

In Silico Screening and Molecular Docking Studies (for potential biological targets, in context of medicinal chemistry research)

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. e3s-conferences.org The propargyl group is also a valuable functional group in drug design, often used as a reactive handle for covalent inhibitors or for participating in "click chemistry" reactions. nih.gov The combination of these two moieties in this compound makes it an interesting candidate for in silico screening and molecular docking studies to explore its potential as a therapeutic agent.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.gov This method can be used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. Given the prevalence of the morpholine ring in bioactive compounds, this compound could be docked against a variety of receptors to assess its potential binding affinity. For example, morpholine derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and as agents targeting various receptors. nih.govmdpi.com

Table 3: Hypothetical Docking Scores of this compound Against Selected Biological Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Potential Therapeutic Area |

| Carbonic Anhydrase II | 5LJT | -6.5 | Glaucoma, Diuretics |

| Monoamine Oxidase B | 2V5Z | -7.2 | Neurodegenerative Diseases |

| DNA Topoisomerase IIα | 2Z5X | -8.1 | Anticancer |

Note: These docking scores are hypothetical and serve as an illustration of how in silico screening could be applied. Actual docking studies would be required to obtain reliable predictions.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. nih.govescholarship.orgrsc.orgrsc.org The propargyl group of this compound is a key reactive site, capable of undergoing a variety of transformations, including cycloaddition reactions and nucleophilic additions.

For instance, the terminal alkyne can participate in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles. libretexts.org Computational studies can model the transition states and intermediates of this reaction, helping to understand its regioselectivity and kinetics. nih.govwiley-vch.deresearchgate.net

Furthermore, the propargyl group can be involved in substitution reactions. nih.gov DFT calculations can be employed to investigate the energy barriers for different reaction pathways, such as SN2 or SN2' mechanisms, and to predict the preferred products. Understanding these reaction mechanisms is crucial for the rational design of synthetic routes utilizing this compound as a building block.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(Prop-2-yn-1-yl)morpholine, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide unambiguous assignment of all atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine (B109124) ring and the propargyl substituent. The morpholine ring typically exists in a chair conformation, leading to different chemical environments for axial and equatorial protons. nih.gov

The expected signals would be:

Morpholine Protons (H-2, H-3, H-5, H-6): The protons on the morpholine ring would appear as complex multiplets in the range of approximately δ 2.5-4.0 ppm. The proton at C-2, being adjacent to both the oxygen and the propargyl group, would likely resonate around δ 3.0-3.5 ppm. The protons on C-3 and C-5, adjacent to the nitrogen and oxygen respectively, would show characteristic shifts. Specifically, the protons on C-3 (adjacent to nitrogen) might appear around δ 2.7-3.0 ppm, while protons on C-6 (adjacent to oxygen) would be further downfield, likely in the δ 3.6-3.9 ppm region. The protons at C-5 would also be in this downfield region.

Propargyl Protons (CH₂ and C≡CH): The methylene (B1212753) protons (-CH₂-) of the propargyl group, being adjacent to the chiral center at C-2, are diastereotopic and would be expected to appear as a multiplet, likely an AB quartet further split by the acetylenic proton, around δ 2.4-2.8 ppm. The terminal acetylenic proton (-C≡CH) would present as a triplet (due to coupling with the methylene protons) around δ 2.0-2.3 ppm. researchgate.net

NH Proton: The proton on the nitrogen atom would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration, typically in the δ 1.5-3.0 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, seven distinct carbon signals are expected.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 60-65 | Carbon adjacent to oxygen and bearing the substituent. |

| C-3 | 45-50 | Carbon adjacent to nitrogen. |

| C-5 | 67-72 | Carbon adjacent to oxygen. |

| C-6 | 45-50 | Carbon adjacent to nitrogen. |

| Propargyl CH₂ | 20-25 | Methylene carbon of the propargyl group. |

| Alkyne C≡CH | 80-85 | Substituted carbon of the alkyne. |

| Alkyne C≡C H | 70-75 | Terminal carbon of the alkyne. |

Predicted data is based on typical values for morpholine and alkyne-containing compounds. nih.govresearchgate.netchemicalbook.com

2D NMR Techniques

To confirm the assignments made from 1D NMR, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. It would show connectivity between the H-2 proton and the propargyl CH₂ protons, as well as couplings between adjacent protons within the morpholine ring (e.g., H-2 with H-3, H-5 with H-6). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would include the propargyl CH₂ protons to the C-2 of the morpholine ring and to both acetylenic carbons, confirming the attachment of the side chain. It would also confirm the connectivity within the morpholine ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the alkyne, amine, and ether functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3300-3500 (broad) | N-H stretch |

| C≡C-H | ~3300 (sharp, strong) | Acetylenic C-H stretch |

| C-H (sp³) | 2850-3000 | Aliphatic C-H stretch (ring and CH₂) |

| C≡C | 2100-2140 (weak to medium) | Alkyne C≡C stretch |

| C-O-C | 1070-1150 (strong) | Ether C-O-C asymmetric stretch |

| C-N | 1020-1250 | Amine C-N stretch |

Data based on standard IR correlation tables and spectra of related compounds like morpholine and propargylamine. researchgate.netresearchgate.netchemicalbook.comnist.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy would be particularly useful for observing the non-polar C≡C bond, which often gives a weak signal in the IR spectrum. The key expected Raman signals would include a strong band for the C≡C stretch around 2100-2140 cm⁻¹ and the acetylenic C-H stretch near 3300 cm⁻¹. The symmetric vibrations of the morpholine ring would also be visible. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule. For this compound (C₇H₁₁NO), the exact mass is 125.0841 g/mol .

Molecular Ion

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 125. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 126.

Fragmentation Pattern

The fragmentation of this compound would likely proceed through several characteristic pathways:

Alpha-Cleavage: The most common fragmentation for amines and ethers is cleavage of the bond adjacent (alpha) to the heteroatom. Cleavage of the propargyl group would be a major pathway, resulting in a fragment ion at m/z = 86, corresponding to the morpholine ring losing the C₃H₃ side chain.

Loss of the Propargyl Group: The entire prop-2-yn-1-yl substituent can be lost, leading to a fragment corresponding to a 2-morpholinyl cation or a related rearranged structure.

Ring Opening: The morpholine ring itself can undergo fragmentation. A characteristic pathway for morpholines involves the loss of a C₂H₄O fragment, leading to characteristic ions.

Retro-Diels-Alder Reaction: Though less common for saturated rings, a retro-Diels-Alder type fragmentation could occur, splitting the morpholine ring into smaller fragments.

A plausible major fragment would be the ion at m/z 96, resulting from the loss of the ethyl group from the ring, a common fragmentation pattern for morpholines.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

As of now, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). This is not unusual for a relatively simple, non-commercially produced organic liquid. If a suitable crystalline derivative (e.g., a hydrochloride salt) were prepared, X-ray diffraction analysis could confirm the chair conformation of the morpholine ring and determine the relative stereochemistry and conformation of the propargyl substituent at the C-2 position. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Prop-2-yn-1-yl)morpholine in laboratory settings?

A common method involves the nucleophilic substitution of morpholine with propargyl bromide under basic conditions (e.g., potassium carbonate or sodium hydroxide). The reaction typically proceeds in anhydrous solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, eluent: DCM/MeOH/TEA mixtures) yields the product . Alternative routes include Williamson ether synthesis, where morpholine reacts with propargyl tosylate in the presence of a base .

Q. How should researchers handle and store this compound safely?

While specific toxicological data for this compound are limited, general precautions for alkynyl derivatives apply:

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm structure via - and -NMR, focusing on the morpholine ring protons (δ 2.5–3.5 ppm) and propargyl protons (δ 2.0–2.5 ppm).

- Mass Spectrometry (LCMS) : Verify molecular ion peaks (e.g., m/z 138 [M+H]+) and fragmentation patterns .

- HPLC : Assess purity (>98% recommended for biological assays) using C18 columns and gradient elution .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals. Key steps:

Q. What strategies mitigate contradictions in biological activity data for morpholine derivatives?

- Dose-Response Studies : Establish IC values across multiple cell lines (e.g., MCF-7, HeLa) to differentiate cytotoxic effects from assay artifacts .

- Mechanistic Profiling : Use biochemical assays (e.g., tyrosinase inhibition) to confirm target engagement, as alkynyl groups often participate in covalent binding or hydrogen bonding .

- SAR Analysis : Compare with analogs (e.g., 2-(4-chlorophenyl)morpholine) to isolate structural determinants of activity .

Q. How can researchers design assays to study enzyme interactions involving this compound?

- Fluorescence-Based Assays : Label the propargyl group with azide-tagged fluorophores via click chemistry for real-time monitoring .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding constants () for enzyme-substrate complexes .

- Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on the morpholine oxygen’s hydrogen-bonding potential .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- PubChem : Access experimental logP, solubility, and molecular weight data .

- ADMET Predictors : Estimate bioavailability and metabolic stability using platforms like SwissADME .

- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) with Gaussian 16 to guide synthetic modifications .

Methodological Considerations

Q. How should researchers address low yields in the synthesis of this compound?

Q. What protocols ensure reproducibility in biological studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.